molecular formula C11H6ClFO2 B3024543 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde CAS No. 591224-05-4

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde

Cat. No. B3024543
CAS RN: 591224-05-4
M. Wt: 224.61 g/mol
InChI Key: NPEKTQYNJCJCQT-UHFFFAOYSA-N
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Description

“5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C11H6ClFO2 and a molecular weight of 224.62 . It is used in research and is classified under heterocyclic building blocks, fluorinated building blocks, chlorides, aryls, and aldehydes .


Molecular Structure Analysis

The molecular structure of “5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde” consists of a furan ring attached to a phenyl ring via a carbonyl group. The phenyl ring has chlorine and fluorine substituents .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. The inclusion of the furan nucleus in drug design has led to the creation of innovative antibacterial agents. Notably, the compound’s antibacterial activity can be evaluated against both gram-positive and gram-negative bacteria . Further studies could focus on optimizing its antibacterial properties.

Anti-Inflammatory and Analgesic Properties

Furan compounds exhibit diverse biological effects, including anti-inflammatory and analgesic activities. Investigating the specific mechanisms underlying these properties could provide valuable insights for drug development .

Urease Inhibition

The presence of a chloro group in the furan ring may enhance the activity of urease inhibitors. Researchers have reported that electron-withdrawing substituents, such as the nitro group, contribute to increased urease inhibition. Further exploration of this aspect could lead to potential therapeutic applications .

Custom Synthesis and Bulk Manufacturing

Chemical suppliers offer 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde for custom synthesis and bulk manufacturing. Researchers interested in exploring its applications can access this compound for experimental purposes .

properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEKTQYNJCJCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358380
Record name 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde

CAS RN

591224-05-4
Record name 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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